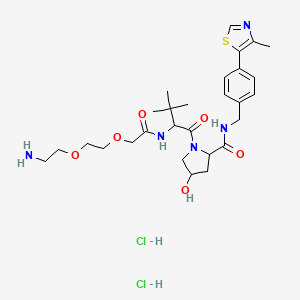
magnesium;butan-2-yl-(N-butan-2-yl-C-methylcarbonimidoyl)azanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;butan-2-yl-(N-butan-2-yl-C-methylcarbonimidoyl)azanide typically involves the reaction of magnesium salts with N,N’-di-sec-butylacetamidine ligands. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The process involves the following steps:
Preparation of N,N’-di-sec-butylacetamidine: This ligand is synthesized by reacting sec-butylamine with acetonitrile in the presence of a base.
Formation of the Coordination Complex: The prepared ligand is then reacted with a magnesium salt, such as magnesium chloride, in an appropriate solvent under inert atmosphere.
Industrial Production Methods
While the compound is primarily used for research purposes, industrial-scale production would involve similar synthetic routes but with optimized reaction conditions and scaling-up techniques to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Magnesium;butan-2-yl-(N-butan-2-yl-C-methylcarbonimidoyl)azanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve the use of other amines or phosphines as substituting agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized magnesium complexes, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Magnesium;butan-2-yl-(N-butan-2-yl-C-methylcarbonimidoyl)azanide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other coordination complexes and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Mechanism of Action
The mechanism by which magnesium;butan-2-yl-(N-butan-2-yl-C-methylcarbonimidoyl)azanide exerts its effects involves its interaction with specific molecular targets. The compound can coordinate with various substrates, facilitating chemical transformations. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Magnesium;butan-2-yl-(N-butan-2-yl-C-methylcarbonimidoyl)azanide:
Bis(N,N’-di-sec-butylacetamidinato)dicopper(I): Another coordination complex with similar ligands but different metal center, used in different catalytic applications.
Uniqueness
This compound is unique due to its specific coordination environment and the properties imparted by the magnesium center. This makes it particularly useful in applications where magnesium’s properties are advantageous, such as in the development of new materials and catalysts .
Properties
Molecular Formula |
C20H42MgN4 |
|---|---|
Molecular Weight |
362.9 g/mol |
IUPAC Name |
magnesium;butan-2-yl-(N-butan-2-yl-C-methylcarbonimidoyl)azanide |
InChI |
InChI=1S/2C10H21N2.Mg/c2*1-6-8(3)11-10(5)12-9(4)7-2;/h2*8-9H,6-7H2,1-5H3;/q2*-1;+2 |
InChI Key |
RNITXORYVXLOQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)[N-]C(=NC(C)CC)C.CCC(C)[N-]C(=NC(C)CC)C.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino}-3-methylpentanoic acid](/img/structure/B12302176.png)

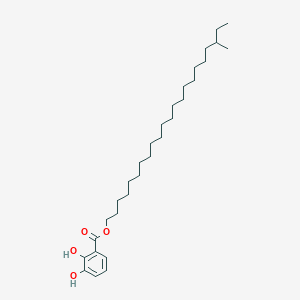
![9-Tosyl-6-oxa-2,9-diazaspiro[4.5]decane hydrochloride](/img/structure/B12302182.png)
![(R)-N-((S)-1,3-Dihydrospiro[indene-2,4'-piperidin]-1-yl)-2-methylpropane-2-sulfinamide](/img/structure/B12302189.png)
![[5-(3,6-Diaminohexanoylamino)-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B12302190.png)
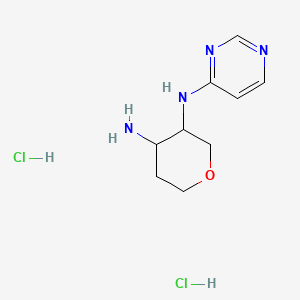
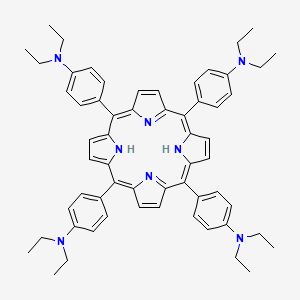
![1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12302220.png)
![3-[3,5-Bis(trifluoromethyl)anilino]-4-[(1,2-diphenyl-2-piperidin-1-ylethyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B12302226.png)
![rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride, trans](/img/structure/B12302233.png)
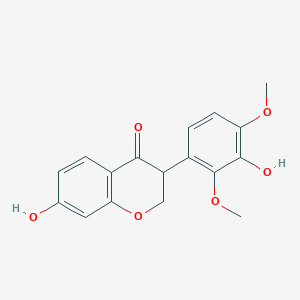
![3-[5-Chloro-6-[1-(6-methylpyridazin-3-yl)ethoxy]-1,2-benzoxazol-3-yl]propanoic acid](/img/structure/B12302245.png)
